Regioisomeric Specificity: 1H- vs. 2H-Substituted Benzotriazole Butanoate Esters
The 1H-substitution pattern on the benzotriazole ring of Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is structurally distinct from its 2H-substituted regioisomer (CAS 69218-53-7). While both compounds share the same molecular formula (C₁₂H₁₅N₃O₂) and molecular weight (233.27 g/mol), the 1H-isomer is the predominant form cited in pharmaceutical patent literature as a key intermediate for biologically active compounds. The 2H-isomer is less frequently referenced and may exhibit altered biological activity due to a different spatial arrangement of the triazole nitrogens, which can impact hydrogen bonding and target binding [1]. The synthesis and utility of 1-substituted triazoles are specifically highlighted in patents, underscoring the importance of this regioisomer for intended applications [2].
| Evidence Dimension | Prevalence in pharmaceutical patent literature as a synthetic intermediate |
|---|---|
| Target Compound Data | 1H-isomer (CAS 69218-48-0) specifically exemplified in US patent 6,743,924 B2 for 1-substituted-1,2,3-triazole derivatives [2] |
| Comparator Or Baseline | 2H-isomer (CAS 69218-53-7) lacks comparable patent exemplification for the same synthetic routes |
| Quantified Difference | Qualitative difference in patent exemplification; 1H-isomer is the preferred intermediate for pharmaceutical synthesis |
| Conditions | Patent literature review and synthetic methodology |
Why This Matters
Procurement of the correct regioisomer is essential for replicating published synthetic routes and achieving expected yields and bioactivity.
- [1] Briguglio I, Piras S, Corona P, Gavini E, Nieddu M, Boatto G, Carta A. Benzotriazole: An overview on its versatile biological behavior. Eur J Med Chem. 2015;97:612-648. View Source
- [2] US Patent 6,743,924 B2. Method for producing 1-substituted-1,2,3-triazole derivative. Takeda Chemical Industries, Ltd. 2004. View Source
